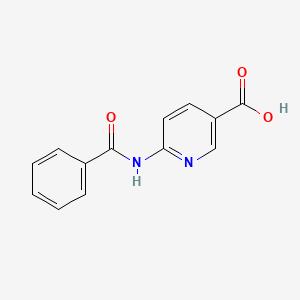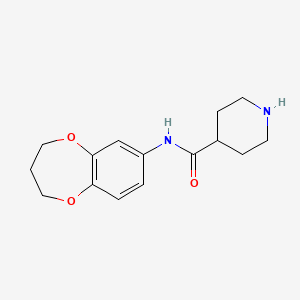
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate, also known as DCQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DCQ is a heterocyclic compound that contains both a quinoline and a benzene ring, making it a versatile molecule that can interact with a variety of biological targets.
Mecanismo De Acción
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate involves its ability to interact with specific biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II by binding to the enzyme and preventing it from carrying out its normal function. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2 by binding to the enzyme and preventing it from phosphorylating its target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate are dependent on its ability to interact with specific biological targets. Inhibition of topoisomerase II by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to DNA damage and cell death. Inhibition of protein kinase CK2 by (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can lead to decreased cell growth and proliferation. These effects have been studied in various biological systems, including cancer cells and neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate in lab experiments is its ability to interact with multiple biological targets, making it a versatile molecule that can be used to study a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. One limitation of using (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate is its solubility, which can make it difficult to dissolve in some solvents.
Direcciones Futuras
There are several future directions for research involving (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate. One direction is to study its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its interactions with other biological targets, such as enzymes involved in inflammation and immune response. Additionally, further studies are needed to determine the optimal concentrations and dosages of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate for use in lab experiments.
Métodos De Síntesis
The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can be achieved through several methods, including the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-nitroquinoline with 3,4-dimethylbenzenesulfonyl chloride followed by reduction of the nitro group to an amino group. The synthesis of (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate can also be achieved through the reaction of 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethylbenzenesulfonyl isocyanate.
Aplicaciones Científicas De Investigación
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been widely used in scientific research due to its ability to interact with a variety of biological targets. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation. (5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate has been used to study the role of these enzymes in various biological processes, including cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYAMHASWYSRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dichloroquinolin-8-yl) 3,4-dimethylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)


![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)
![3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)

![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)